![molecular formula C14H15NO B6132062 [4'-(aminomethyl)biphenyl-2-yl]methanol](/img/structure/B6132062.png)
[4'-(aminomethyl)biphenyl-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4'-(aminomethyl)biphenyl-2-yl]methanol, also known as AMBM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. AMBM is a biphenyl derivative that has an amino group attached to one of the phenyl rings and a hydroxyl group attached to the other.
Mécanisme D'action
The mechanism of action of [4'-(aminomethyl)biphenyl-2-yl]methanol in cancer cells involves the induction of apoptosis. [4'-(aminomethyl)biphenyl-2-yl]methanol has been shown to activate the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death. In Alzheimer's disease, [4'-(aminomethyl)biphenyl-2-yl]methanol has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the pathogenesis of the disease.
Biochemical and Physiological Effects:
[4'-(aminomethyl)biphenyl-2-yl]methanol has been shown to have low toxicity in vitro and in vivo. In animal studies, [4'-(aminomethyl)biphenyl-2-yl]methanol has been shown to have no significant adverse effects on organ function or behavior. However, further studies are needed to determine the long-term effects of [4'-(aminomethyl)biphenyl-2-yl]methanol on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [4'-(aminomethyl)biphenyl-2-yl]methanol in lab experiments is its ease of synthesis. [4'-(aminomethyl)biphenyl-2-yl]methanol can be synthesized using simple and readily available reagents. Another advantage is its versatility. [4'-(aminomethyl)biphenyl-2-yl]methanol can be used as a building block for the synthesis of various compounds and materials. One limitation of using [4'-(aminomethyl)biphenyl-2-yl]methanol in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for the research on [4'-(aminomethyl)biphenyl-2-yl]methanol. One direction is the development of novel anticancer drugs based on the structure of [4'-(aminomethyl)biphenyl-2-yl]methanol. Another direction is the synthesis of new materials and polymers using [4'-(aminomethyl)biphenyl-2-yl]methanol as a building block. Additionally, further studies are needed to determine the long-term effects of [4'-(aminomethyl)biphenyl-2-yl]methanol on human health.
Méthodes De Synthèse
The synthesis of [4'-(aminomethyl)biphenyl-2-yl]methanol involves the reaction of 4-bromo-2-biphenylmethanol with ammonia in the presence of a palladium catalyst. The reaction results in the formation of [4'-(aminomethyl)biphenyl-2-yl]methanol as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
[4'-(aminomethyl)biphenyl-2-yl]methanol has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, [4'-(aminomethyl)biphenyl-2-yl]methanol has been investigated for its anticancer properties. Studies have shown that [4'-(aminomethyl)biphenyl-2-yl]methanol can inhibit the growth of cancer cells by inducing apoptosis. [4'-(aminomethyl)biphenyl-2-yl]methanol has also been studied for its potential use in the treatment of Alzheimer's disease. In material science, [4'-(aminomethyl)biphenyl-2-yl]methanol has been used as a building block for the synthesis of novel polymers and materials. In organic electronics, [4'-(aminomethyl)biphenyl-2-yl]methanol has been used as a dopant for the fabrication of organic light-emitting diodes.
Propriétés
IUPAC Name |
[2-[4-(aminomethyl)phenyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8,16H,9-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQCWMWVGMPJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1H-indol-3-yl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6131985.png)
![N-methyl-1-(tetrahydro-2H-pyran-2-yl)-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6131990.png)
![2-(1-(4-fluorobenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6132001.png)
![methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6132019.png)
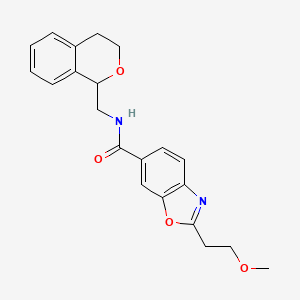
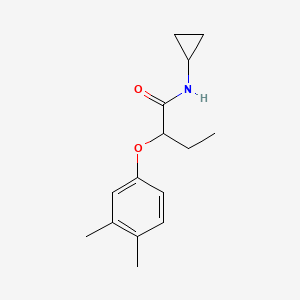
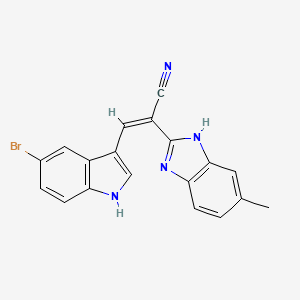
![3-({4-[1-(2-furylmethyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6132047.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6132055.png)
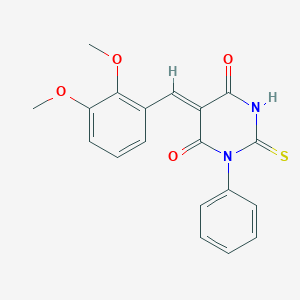
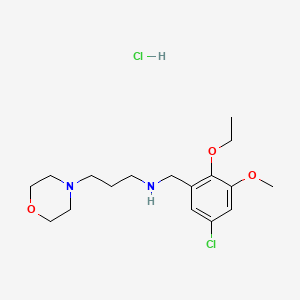

![phenyl [2,2-dimethyl-6-(5-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B6132081.png)